BenchChemオンラインストアへようこそ!

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

DHODH inhibition Immuno-oncology Antiviral drug discovery

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 1956376-64-9, MF: C₁₃H₁₃NO₃, MW: 231.25 g/mol) is a 2-oxo-1,2-dihydroquinoline (quinolin-2-one) derivative bearing a 4-carboxylate ethyl ester and a C-5 methyl substituent. The compound is commercially available as a building block for heterocyclic synthesis, with catalog purities typically specified at 97–98% (NLT 98%) and conforming to ISO-certified quality systems suitable for global pharmaceutical R&D and quality-control workflows.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B11875481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)NC2=CC=CC(=C21)C
InChIInChI=1S/C13H13NO3/c1-3-17-13(16)9-7-11(15)14-10-6-4-5-8(2)12(9)10/h4-7H,3H2,1-2H3,(H,14,15)
InChIKeyMCVNRSKRPLZAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate – Core Chemical Identity and Procurement Baseline


Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 1956376-64-9, MF: C₁₃H₁₃NO₃, MW: 231.25 g/mol) is a 2-oxo-1,2-dihydroquinoline (quinolin-2-one) derivative bearing a 4-carboxylate ethyl ester and a C-5 methyl substituent [1]. The compound is commercially available as a building block for heterocyclic synthesis, with catalog purities typically specified at 97–98% (NLT 98%) and conforming to ISO-certified quality systems suitable for global pharmaceutical R&D and quality-control workflows . It has been deposited in curated bioactivity databases (ChEMBL ID: CHEMBL3286441) and has a measured human dihydroorotate dehydrogenase (hDHODH) inhibitory IC₅₀ of 2.28 µM, establishing it as a recognized member of the quinoline-4-carboxylic acid chemotype with documented target engagement [2].

Why Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate Cannot Be Freely Substituted by In-Class Analogs


Within the 2-oxo-1,2-dihydroquinoline-4-carboxylate chemotype, the C-5 methyl substituent and the ethyl ester each contribute independently to both the physicochemical profile and the target-interaction landscape. The 5-methyl group increases lipophilicity (cLogP ≈ 1.6) relative to the unsubstituted 2-oxo-1,2-dihydroquinoline-4-carboxylate scaffold [1], while the ethyl ester provides a distinct hydrolysis and solubility profile compared with the free carboxylic acid form (CAS 1617517-82-4; MW 203.19, cLogP ~0.7 estimated) . Even modest structural changes in this series produce substantial shifts in DHODH inhibitory activity: the 4-carboxylate chemotype spans from low-nanomolar inhibitors (e.g., C44, IC₅₀ = 1 nM) to this compound at 2.28 µM, a ~2,000-fold range [2]. Substituting this compound generically with a 3-carboxylate regioisomer (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, CAS 40059-53-8) would shift the hydrogen-bonding topology and alter recognition by the DHODH ubiquinone-binding tunnel, rendering data obtained with the 3-carboxylate series non-transferable [3].

Quantitative Differentiation Evidence for Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate


DHODH Inhibitory Activity – Positioned as a Moderate-Affinity Tool Relative to High-Potency 4-Carboxylate Leads

The target compound inhibits recombinant human DHODH with an IC₅₀ of 2.28 µM (2,280 nM) measured after 20 min by DCIP dye-based colorimetric assay in the presence of 1 mM L-dihydroorotate [1]. This places it ~2,300-fold weaker than the most potent 4-quinoline carboxylic acid lead C44 (IC₅₀ = 1 nM) [2] and ~9-fold weaker than the leflunomide active metabolite A77 1726 (IC₅₀ ≈ 0.25 µM) [3]. Its moderate affinity is nonetheless over 60-fold stronger than the weak DHODH binder cinchophen (2-phenylquinoline-4-carboxylic acid; IC₅₀ = 144 µM) [4], establishing a defined position within the 4-carboxylate structure–activity landscape. This intermediate potency makes the compound suitable as a control or calibration standard in DHODH inhibitor screening cascades where extreme potency is not required.

DHODH inhibition Immuno-oncology Antiviral drug discovery

Lipophilicity Tuning by 5-Methyl Substitution – Differentiated from Unsubstituted and Free-Acid Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 1.6 [1], reflecting the combined contribution of the 5-methyl group and the ethyl ester. The structurally related 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 1617517-82-4; free acid, MW 203.19) is expected to exhibit a lower logP (estimated ~0.7) due to the ionizable carboxylic acid moiety . The ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate lacking the 5-methyl substituent (CAS 5466-27-3, MW 217.22) would have an even lower computed logP (~1.1–1.2) . This systematic difference in lipophilicity (~0.4–0.9 log units) affects organic-solvent solubility, membrane partitioning, and off-target binding propensity, making the compound's lipophilicity profile meaningfully distinct from both the free acid and the des-methyl analogs.

Lipophilicity optimization ADME prediction Lead optimization

Regioisomeric Fidelity: 4-Carboxylate Versus 3-Carboxylate Substitution Pattern Defines DHODH Binding Pose

The 4-carboxylate substitution pattern of the target compound places the ester carbonyl at a spatial position compatible with the narrow ubiquinone-binding tunnel of human DHODH, as established by molecular docking studies of quinoline-4-carboxylic acid derivatives [1]. In contrast, the 3-carboxylate regioisomer (ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, CAS 40059-53-8) presents the ester moiety in a topologically distinct orientation that would alter hydrogen-bonding interactions with key residues lining the tunnel [2]. The 4-carboxylate-quinoline scaffold, when optimized, has yielded inhibitors with DHODH IC₅₀ values as low as 1–27 nM, whereas the 3-carboxylate scaffold has not been reported to produce comparably potent DHODH inhibitors [3]. This regioisomeric distinction is not merely academic: the 4-carboxylate core is the privileged substructure for accessing the DHODH ubiquinone site, and the target compound retains this biologically validated connectivity.

Regioisomer differentiation DHODH molecular docking Structure-based design

Ethyl Ester as a Defined Prodrug / Intermediate Handle – Differentiated from Methyl Ester and Free Acid Forms

The ethyl ester moiety provides a balance of hydrolytic stability and synthetic accessibility that differs from both the methyl ester (CAS 39497-01-3) and the free carboxylic acid (CAS 1617517-82-4). The target compound has a molecular weight of 231.25 g/mol and 3 rotatable bonds [1], compared with the methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (MW 203.19) and the free acid 5-methyl analog (MW 203.19) . Under standard phase-transfer catalysis (PTC) conditions used for alkylation of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold, the ethyl ester is routinely employed as a protected form that can be selectively deprotected or further elaborated via aminolysis to the corresponding carboxamide series [2]. The ethyl ester is sterically larger than the methyl ester, which retards esterase-mediated hydrolysis relative to the methyl congener—a property relevant to both in vitro metabolic stability and shelf-life in DMSO stock solutions.

Ester prodrug design Synthetic intermediate Hydrolysis kinetics

Optimal Application Scenarios for Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate


DHODH Inhibitor Screening Cascades – Intermediate-Affinity Calibration Standard

With a well-defined hDHODH IC₅₀ of 2.28 µM, this compound fills a specific gap in DHODH inhibitor screening panels: it provides a reproducible, moderate-affinity reference point between high-potency leads (1–30 nM) and weak or inactive controls (>100 µM). Including this compound alongside C44 (1 nM) and A77 1726 (~0.25 µM) in the same assay plate enables z′-factor validation across a wide dynamic range of inhibition, improving assay quality metrics for high-throughput screening campaigns [1]. Its documented ChEMBL entry (CHEMBL3286441) ensures traceability of the bioactivity data to a curated public database, satisfying reproducibility requirements in academic and industrial lead-discovery programs [2].

Multi-Step Heterocyclic Synthesis – 5-Methyl-Substituted Quinoline-4-carboxylate Building Block

The compound serves as a pre-functionalized building block bearing both the 5-methyl group (directing subsequent electrophilic substitution to specific positions on the quinoline ring) and the ethyl ester (a protected carboxylate that can be hydrolyzed to the free acid or directly converted to carboxamide derivatives via aminolysis). This dual functionality is demonstrated in the broader 2-oxo-1,2-dihydroquinoline-4-carboxylate series, where PTC-mediated alkylation followed by ester elaboration has been used to generate libraries of quinoline-4-carboxamides evaluated against esophageal squamous cell carcinoma (ESCC) cell lines [3]. The 5-methyl substituent provides steric and electronic differentiation from the unsubstituted scaffold, enabling exploration of substituent effects at a position not readily accessible by direct C–H functionalization of the parent quinoline core [4].

Physicochemical SAR Studies – Lipophilicity and Metabolic Stability Profiling

The compound's computed logP of 1.6, combined with its 1 hydrogen bond donor (the lactam N–H) and 3 hydrogen bond acceptors, places it in a favorable physicochemical space for lead-like molecules (MW <250, cLogP <3). When compared head-to-head with the free acid (estimated logP ~0.7) and the des-methyl analog (estimated logP ~1.1–1.2), this compound enables systematic evaluation of how incremental lipophilicity changes affect membrane permeability, metabolic stability, and off-target pharmacology in vitro [1]. Such profiling is essential in early-stage medicinal chemistry where logP-driven promiscuity must be balanced against target engagement [2].

Regioisomeric Control Experiments – Validating 4- vs. 3-Carboxylate Binding Modes

Because the biological activity of quinoline-2-one carboxylates is critically dependent on the position of the carboxylate group, this compound can serve as the 4-carboxylate reference in experiments designed to validate target engagement selectivity. The DHODH ubiquinone-binding tunnel specifically accommodates 4-carboxylate-substituted quinolines, and the 2.28 µM IC₅₀ of this compound provides a benchmark for distinguishing on-target 4-carboxylate activity from off-target effects of 3-carboxylate regioisomers, which are not reported as potent DHODH inhibitors [1]. Researchers synthesizing novel quinoline carboxylate libraries can use this compound to confirm that observed biological activity stems from the intended 4-substitution pattern rather than from trace regioisomeric impurities [2].

Quote Request

Request a Quote for Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.